molecular formula C9H7BrN2O B190269 2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one CAS No. 113559-18-5

2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one

Cat. No.: B190269
CAS No.: 113559-18-5
M. Wt: 239.07 g/mol
InChI Key: QGFGDFNPKLHQRE-UHFFFAOYSA-N
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Description

2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one is a heterocyclic compound that contains both an imidazo[1,2-a]pyridine ring and a bromoethanone moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one typically involves the reaction of 2-aminopyridine with α-bromoacetophenone under acidic conditions. The reaction proceeds through the formation of an intermediate imidazo[1,2-a]pyridine, which is then brominated to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Reactions: Substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation Reactions: Carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Alcohols and other reduced derivatives.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one, in targeting cancer pathways. For instance, compounds derived from this structure have shown promise as dual inhibitors of the PI3K/mTOR signaling pathway, which is frequently activated in various malignancies. A study indicated that certain derivatives exhibited significant inhibitory activity against PI3Kα and mTOR with low hepatotoxicity and good oral bioavailability, suggesting their potential as anti-cancer drug candidates .

ENPP1 Inhibition

Another significant application of this compound is its role as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1). ENPP1 is known to negatively regulate the cGAS-STING pathway, which is crucial for immune response in cancer therapy. Derivatives like this compound have been studied for their ability to enhance the immune response against tumors by inhibiting ENPP1 activity. In vivo studies demonstrated that these compounds could significantly inhibit tumor growth when combined with anti-PD-1 antibodies .

Synthesis of Novel Compounds

The compound serves as a valuable building block in the synthesis of various biologically active molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced pharmacological properties. For example, research has focused on synthesizing imidazo[1,2-a]pyrazine derivatives from this scaffold, which have shown promising results in terms of anticancer activity and selectivity against specific kinases .

Corrosion Inhibition

Beyond medicinal applications, there is emerging research into the use of imidazo[1,2-a]pyridine derivatives as corrosion inhibitors. Studies have indicated that these compounds can effectively protect mild steel in acidic environments by forming protective films on the metal surface. This application highlights the versatility of this compound beyond traditional pharmaceutical uses .

Potential as a Scaffold for Drug Discovery

The structural features of this compound make it an attractive scaffold for drug discovery efforts targeting various biological pathways. Its ability to interact with multiple targets allows researchers to explore its efficacy across different therapeutic areas.

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ResearchDual inhibitors of PI3K/mTOR pathway; low hepatotoxicity; good oral bioavailability
ENPP1 InhibitionEnhances immune response; significant tumor growth inhibition when combined with anti-PD-1
Synthesis of Novel CompoundsBuilding block for biologically active molecules; modifications lead to new derivatives
Corrosion InhibitionProtects mild steel in acidic environments; forms protective films
Drug Discovery ScaffoldVersatile scaffold for targeting various biological pathways

Mechanism of Action

The mechanism of action of 2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one is unique due to the presence of both the imidazo[1,2-a]pyridine ring and the bromoethanone moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields .

Biological Activity

2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one, also known as 2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide (CAS Number: 358780-20-8), is a compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula for 2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one is C9H8BrN2O with a molecular weight of approximately 319.98 g/mol. The compound features a bromine atom at the 2-position of the imidazo[1,2-a]pyridine ring, which is significant for its biological activity.

The biological activity of 2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one is primarily attributed to its ability to interact with various biological targets. It may modulate the activity of enzymes and receptors involved in critical pathways such as:

  • Antimicrobial Activity : The compound has been shown to exhibit antibacterial and antifungal properties. Its mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells by activating specific signaling pathways. It may also inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Biological Activity Data

Recent studies have highlighted the broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives. Below is a summary table illustrating some key findings related to the biological activity of 2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one:

Activity Outcome Reference
AntimicrobialEffective against various bacterial strains; MIC values range from 93.7–46.9 μg/mL
AnticancerInduces apoptosis in cancer cell lines; IC50 values less than standard drugs like doxorubicin
Anti-inflammatoryReduces inflammatory markers in vitro; potential use in chronic inflammatory diseases
AnticonvulsantExhibits anticonvulsant properties in animal models

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of imidazo[1,2-a]pyridine derivatives, including 2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one:

  • Antimicrobial Activity Study : A study conducted on various imidazo[1,2-a]pyridine derivatives found that 2-Bromo derivative exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to determine MIC values.
  • Anticancer Mechanism Exploration : In vitro studies demonstrated that the compound could induce apoptosis in several cancer cell lines through caspase activation and modulation of Bcl-2 family proteins. This suggests a promising avenue for further drug development against cancer.
  • Structure-Activity Relationship (SAR) : Research focusing on SAR revealed that the presence of the bromine atom enhances the compound's ability to interact with biological targets compared to its non-brominated counterparts. This highlights the importance of substituents in determining biological efficacy.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one, and what reaction conditions are critical?

  • Methodology : The compound is typically synthesized via bromination of 1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one using bromine (Br₂) in acetic acid or dichloromethane at room temperature. Key steps include controlling stoichiometry (1:1 molar ratio of substrate to Br₂) and maintaining anhydrous conditions to avoid side reactions. Post-reaction purification involves column chromatography or recrystallization from methanol .
  • Critical Conditions :

ParameterOptimal Range
Temperature20–25°C
SolventAcetic acid or DCM
Reaction Time4–6 hours

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Techniques :

  • ¹H/¹³C-NMR : Confirm the presence of the imidazo[1,2-a]pyridine moiety (aromatic protons at δ 7.2–8.5 ppm) and the bromoethyl group (CH₂Br at δ 4.3–4.7 ppm) .
  • IR Spectroscopy : Detect carbonyl (C=O stretch at ~1700 cm⁻¹) and C-Br bonds (600–650 cm⁻¹) .
  • Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/Br values .

Q. What are the most common nucleophilic substitution reactions involving this compound?

  • Reactions : The bromine atom is highly reactive toward nucleophiles (e.g., amines, thiols). For example:

  • Amine Substitution : React with primary amines (e.g., benzylamine) in ethanol at reflux to yield imidazo[1,2-a]pyridine-ethanone derivatives .
  • Thiol Substitution : Use sodium thiomethoxide (NaSMe) in DMF to introduce thioether groups .
    • Key Solvents : Ethanol, DMF, or acetonitrile; avoid protic solvents for SN2 pathways .

Q. What safety precautions are essential when handling this compound?

  • Hazards : Skin/eye irritation (Category 2), respiratory toxicity (Category 3) .
  • Precautions :

  • Use fume hoods and PPE (gloves, goggles).
  • Store in sealed containers away from oxidizers.
  • Neutralize spills with 5% sodium bicarbonate .

Q. Which solvents are optimal for its stability during storage and reactions?

  • Stable Solvents : Dichloromethane, THF, or ethyl acetate (no degradation over 48 hours at 4°C).
  • Avoid : Water (hydrolysis risk) or DMSO (may promote decomposition at >40°C) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to achieve >90% yield and minimize impurities?

  • Strategies :

  • Use slow bromine addition to prevent overheating.
  • Recrystallize from methanol:water (3:1 v/v) to remove unreacted starting material .
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) .
    • Yield Data :
MethodYield (%)Purity (%)
Standard Bromination68–7285–90
Optimized Recrystallization75–8095–98

Q. What mechanistic insights explain the compound’s reactivity in heterocyclic ring-forming reactions?

  • Mechanism : The bromoethyl group acts as a leaving group, enabling nucleophilic attack at the α-carbon. For example, in reactions with 2-aminopyrimidine, the intermediate undergoes cyclization to form imidazo[1,2-a]pyrimidines. DFT studies suggest a transition state stabilized by π-π stacking between aromatic moieties .

Q. How is this compound utilized in developing bioactive molecules or molecular probes?

  • Applications :

  • Antimicrobial Agents : React with Schiff base precursors to form imidazo[1,2-a]pyridine derivatives, tested via MIC assays against S. aureus and E. coli .
  • Molecular Imaging : Used to synthesize ¹⁸F-labeled TSPO ligands for PET imaging of neuroinflammation .
    • Key Derivatives :
DerivativeBiological Activity
Schiff BaseAntibacterial (MIC: 8–16 µg/mL)
¹⁸F-PBR111TSPO-targeted imaging

Q. How can contradictory elemental analysis or spectral data be resolved?

  • Troubleshooting :

  • Purity Issues : Use HPLC-MS to detect trace impurities (e.g., unreacted bromine).
  • NMR Discrepancies : Assign peaks via 2D NMR (COSY, HSQC) to confirm structural integrity .
    • Case Study : A study reported inconsistent CHN values due to hygroscopicity; drying samples at 60°C under vacuum resolved the issue .

Q. What role does this compound play in catalytic cross-coupling or multicomponent reactions?

  • Catalytic Applications :
  • Suzuki-Miyaura Coupling : React with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives .
  • Multicomponent Reactions : Combine with aldehydes and amines in one-pot Ugi reactions to generate polycyclic scaffolds .
  • Monitoring : Track by GC-MS or in situ IR for real-time analysis .

Properties

IUPAC Name

2-bromo-1-imidazo[1,2-a]pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-5-8(13)7-6-11-9-3-1-2-4-12(7)9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFGDFNPKLHQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

22.1 g of 3-acetylimidazo[1,2-a]pyridine was dissolved in 220 ml of acetic acid. 35.1 ml of a 30% hydrogen bromide/acetic acid solution was added dropwise to the solution at 0° C. Then 28.6 g of bromine was added dropwise thereto at 40° C. The mixture was stirred at 40° C. for 2 h and crystals thus formed were filtered. The crystals were dissolved in 100 ml of water. The solution was made alkaline with an excess of an aqueous sodium hydrogencarbonate solution and then extracted with ethyl acetate. The organic layer was concentrated and the obtained brown solid was purified according to silica gel column chromatography (eluted with ethyl acetate) to obtain 13.5 g (yield: 40%) of 3-bromoacetylimidazo[1,2-a]pyridine (yield: 40%) in the form of yellow crystals. ii) A suspension comprising 1.91 g (6.0 mmol) of 4-(4-methylsulfonylaminobenzoyl)piperidine hydrochloride, 3.0 g of potassium carbonate and 40 ml of dimethylformamide was stirred at 80° C. for 1 h. After cooling to room temperature, 1.99 g of 3-bromoacetylimidazo[1,2-a]pyridine prepared in the above step i) was added thereto and the mixture was stirred at room temperature for 6 h. The reaction mixture was filtered and the filtrate was concentrated to obtain a solid residue, which was then purified according to silica gel column chromatography (chloroform:methanol =96.4). The purified product was converted into its dihydrochloride with ethanolic hydrogen chloride and recrystallized from methanol/acetone to obtain 1.75 g (yield: 58%) of the intended compound.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
28.6 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one
2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one
2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one
2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one
2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one
2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one

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